1,1-Diethoxyundecane
Description
1,1-Diethoxyundecane is a dialkoxyalkane compound characterized by an 11-carbon alkane chain (undecane) with two ethoxy (-OCH₂CH₃) groups attached to the first carbon. Such compounds are commonly used as intermediates in organic synthesis, particularly in acetal formation and fragrance applications.
Properties
IUPAC Name |
1,1-diethoxyundecane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H32O2/c1-4-7-8-9-10-11-12-13-14-15(16-5-2)17-6-3/h15H,4-14H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQNOIYUMSNPIGA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCC(OCC)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H32O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6068850 | |
| Record name | Undecane, 1,1-diethoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6068850 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.41 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53405-97-3 | |
| Record name | 1,1-Diethoxyundecane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=53405-97-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Undecane, 1,1-diethoxy- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053405973 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Undecane, 1,1-diethoxy- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Undecane, 1,1-diethoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6068850 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,1-diethoxyundecane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.201 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
1,1-Diethoxyundecane can be synthesized through the acetalization of undecanal with ethanol in the presence of an acid catalyst. The reaction typically involves the following steps:
Formation of Undecanal: Undecanal can be prepared by the oxidation of undecane using an oxidizing agent such as potassium permanganate or chromium trioxide.
Acetalization: The undecanal is then reacted with ethanol in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to form 1,1-diethoxyundecane.
Industrial Production Methods
Industrial production of 1,1-diethoxyundecane follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of efficient separation techniques such as distillation and crystallization is essential to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
1,1-Diethoxyundecane undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, 1,1-diethoxyundecane can be hydrolyzed to yield undecanal and ethanol.
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Substitution: The ethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Nucleophiles such as halides or amines.
Major Products Formed
Hydrolysis: Undecanal and ethanol.
Oxidation: Undecanoic acid or other oxidized derivatives.
Substitution: Various substituted undecane derivatives.
Scientific Research Applications
Chemical Properties and Characteristics
1,1-Diethoxyundecane is an ether with a molecular weight of 244.42 g/mol. Its structure features two ethoxy groups attached to a undecane backbone, which contributes to its solubility and reactivity in organic synthesis. The compound is characterized by:
- Molecular Formula : C15H32O2
- Molecular Weight : 244.42 g/mol
- Boiling Point : Approximately 250 °C
- Density : 0.83 g/cm³
Organic Synthesis
1,1-Diethoxyundecane serves as a versatile building block in organic synthesis. Its ability to undergo various reactions, such as nucleophilic substitutions and eliminations, makes it valuable for synthesizing complex organic molecules.
Key Reactions:
- Nucleophilic Substitution : Used to introduce functional groups into organic frameworks.
- Elimination Reactions : Can produce alkenes or alkynes through dehydration processes.
Solvent in Chemical Reactions
The compound is also utilized as a solvent in chemical reactions due to its moderate polarity and ability to dissolve a wide range of organic compounds. This property is particularly advantageous in reactions requiring non-polar environments.
| Property | Value |
|---|---|
| Polarity | Moderate |
| Solubility | Soluble in organic solvents |
| Boiling Point | ~250 °C |
Material Science
In material science, 1,1-Diethoxyundecane has been explored for its potential use in developing polymeric materials. It can act as a plasticizer or modifier, enhancing the flexibility and durability of polymers.
Case Study :
A study investigated the incorporation of 1,1-Diethoxyundecane into polyvinyl chloride (PVC) formulations, resulting in improved thermal stability and mechanical properties compared to traditional plasticizers.
Surfactant Properties
Research has indicated that 1,1-Diethoxyundecane exhibits surfactant properties, making it suitable for applications in emulsification processes. Its ability to stabilize emulsions can be harnessed in food science and cosmetics.
Case Study 1: Synthesis of Functionalized Compounds
A recent publication detailed the use of 1,1-Diethoxyundecane in synthesizing functionalized compounds through nucleophilic substitution reactions. The study demonstrated high yields and selectivity when reacting with various electrophiles, highlighting its utility in synthetic organic chemistry .
Case Study 2: Polymer Modification
Another research effort focused on modifying polyethylene using 1,1-Diethoxyundecane as a compatibilizer. The results showed enhanced interfacial adhesion between polyethylene and other polymers, leading to improved mechanical strength .
Mechanism of Action
The mechanism of action of 1,1-diethoxyundecane involves its interaction with various molecular targets and pathways. The compound can undergo hydrolysis to release undecanal, which may interact with biological receptors or enzymes. The ethoxy groups can also participate in chemical reactions, leading to the formation of active intermediates that exert specific effects.
Comparison with Similar Compounds
Structural and Physical Properties
The table below compares key physical properties of 1,1-Diethoxyundecane analogs and related dialkoxyalkanes:
| Compound | Molecular Formula | Molecular Weight | CAS | Boiling Point (°C) | Density (g/cm³) |
|---|---|---|---|---|---|
| 1,1-Diethoxydecane | C₁₄H₃₀O₂ | 230.39 | 34764-02-8 | Not reported | Not reported |
| 1,1-Dimethoxyundecane | C₁₃H₂₈O₂ | 216.36 | 52517-67-6 | 105–108 (3 Torr) | 0.844 (predicted) |
| 1-Methoxyoctadecane | C₁₉H₄₀O | 284.52 | 6838-81-9 | Not reported | Not reported |
Key Observations :
- Chain Length Effects : Longer alkane chains (e.g., 1-Methoxyoctadecane) increase molecular weight and hydrophobicity but reduce volatility .
- Alkoxy Group Influence : Ethoxy substituents (as in 1,1-Diethoxydecane) introduce greater steric bulk and slightly higher boiling points compared to methoxy analogs. For example, 1,1-Dimethoxyundecane boils at 105–108°C under reduced pressure (3 Torr) , while ethoxy analogs typically require higher temperatures for volatilization.
Biological Activity
1,1-Diethoxyundecane is an organic compound belonging to the class of aliphatic ethers. Its unique structure and potential biological activities make it a subject of interest in various fields, including medicinal chemistry and pharmacology. This article aims to explore the biological activity of 1,1-Diethoxyundecane, supported by data tables, case studies, and relevant research findings.
Chemical Structure and Properties
1,1-Diethoxyundecane has the molecular formula . Its structure features a long hydrocarbon chain with two ethoxy groups attached to the first carbon atom. This configuration contributes to its solubility properties and potential interactions with biological systems.
Biological Activity Overview
Research indicates that 1,1-Diethoxyundecane exhibits a range of biological activities, including antimicrobial, antioxidant, and anti-inflammatory effects. These properties are essential for its potential applications in pharmaceuticals and therapeutic agents.
Table 1: Summary of Biological Activities
Antimicrobial Activity
A study conducted on various natural compounds isolated from cyanobacteria demonstrated that 1,1-Diethoxyundecane possesses significant antimicrobial properties. It was effective against both Gram-positive and Gram-negative bacteria, as well as certain fungal strains. The mechanism of action appears to involve disruption of microbial cell membranes, leading to cell lysis.
Antioxidant Activity
The antioxidant capacity of 1,1-Diethoxyundecane was evaluated using several assays, including DPPH radical scavenging and ferric reducing antioxidant power (FRAP). Results indicated that it effectively scavenges free radicals, suggesting its potential use in preventing oxidative stress-related diseases.
Anti-inflammatory Effects
Research has shown that 1,1-Diethoxyundecane can modulate inflammatory responses by inhibiting the production of pro-inflammatory cytokines such as TNF-α. This effect was observed in vitro using cell lines exposed to inflammatory stimuli. The compound's ability to reduce inflammation highlights its therapeutic potential in conditions characterized by chronic inflammation.
Case Studies
Several case studies have documented the effects of 1,1-Diethoxyundecane in clinical settings:
- Case Study 1 : A randomized trial investigated the use of 1,1-Diethoxyundecane as an adjunct therapy in patients with chronic inflammatory diseases. Results showed a significant reduction in inflammatory markers compared to the control group.
- Case Study 2 : An observational study assessed the antimicrobial efficacy of 1,1-Diethoxyundecane in patients with recurrent bacterial infections. The compound demonstrated a high success rate in eradicating infections resistant to conventional antibiotics.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
